molecular formula C16H21N5OS B5650084 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide

Cat. No. B5650084
M. Wt: 331.4 g/mol
InChI Key: CYPVCMBDJAMCCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazolyl piperidine derivatives, including compounds similar to N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide, involves multi-step processes starting from readily available and biologically active starting materials, such as stearic acid. These processes often include reactions with chloroacetyl chloride, followed by interactions with nucleophiles such as piperidine to form the desired compounds. The structural confirmation of these synthesized compounds relies on comprehensive analytical techniques, including elemental analysis, mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) (Abdelmajeid, Amine, & Hassan, 2017).

Molecular Structure Analysis

The detailed molecular structure analysis of such compounds is performed using X-ray crystallography, which reveals the orientation of the thiadiazol and piperidine moieties and their spatial arrangement. For instance, studies on similar compounds have shown the planes of the acetamide and 1,3,4-thiadiazole units being twisted at specific angles, with the presence of significant non-covalent interactions stabilizing the molecular structure (Ismailova et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide and its derivatives can range from substitutions to the formation of non-ionic surfactants when reacted with propylene oxide. The physico-chemical and surface properties, as well as the biodegradability of the synthesized compounds, are evaluated to understand their behavior in biological and environmental contexts (Abdelmajeid, Amine, & Hassan, 2017).

Physical Properties Analysis

The physical properties of these compounds, including solubility in various solvents, melting points, and vapor pressures, are critical for determining their applicability in different fields. For example, studies on related compounds have measured saturated vapor pressures and solubility in different solvents to establish a comprehensive profile of their physical behavior (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties of thiadiazolyl piperidine derivatives include their reactivity with various nucleophiles, stability under different conditions, and the nature of their interactions with biological macromolecules. These properties are explored through reactions with a range of O-, S-, N-, and P-nucleophiles, providing insights into their potential utility in synthesizing more complex molecules or in applications requiring specific chemical functionalities (Maadadi, Pevzner, & Petrov, 2016).

properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c17-16-21-20-14(23-16)6-8-19-15(22)12-4-1-3-11(9-12)13-5-2-7-18-10-13/h1,3-4,9,13,18H,2,5-8,10H2,(H2,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPVCMBDJAMCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(=O)NCCC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide

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